4-Amino-6-chloro-8-methylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-8-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWBMZJXOULWCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C=CN=C12)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589040 | |
| Record name | 6-Chloro-8-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948293-08-1 | |
| Record name | 6-Chloro-8-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 4 Amino 6 Chloro 8 Methylquinoline and Structural Analogs
Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring System
The quinoline ring, particularly when substituted with electron-withdrawing groups and halogens, is susceptible to nucleophilic attack. The positions of substitution are influenced by the electronic effects of the existing substituents.
The chlorine atom at the C6 position of the quinoline ring is generally less reactive towards nucleophilic aromatic substitution (SNAr) compared to halogens at the C2 or C4 positions. This is because the C6 position is not as activated by the ring nitrogen. However, under forcing conditions or with highly reactive nucleophiles, substitution can occur. For instance, in related chloroquinoline systems, the displacement of a chloro group on the benzene (B151609) ring of the quinoline nucleus has been reported, though it often requires more stringent conditions than substitution at the pyridine (B92270) ring. The presence of the electron-donating amino group at C4 and the methyl group at C8 can further modulate the reactivity of the C6-chloro group, albeit to a lesser extent than substituents directly activating the position of attack.
The C4-amino group in 4-aminoquinolines is a versatile functional handle for further molecular elaboration. It can undergo a variety of chemical transformations, including acylation, alkylation, and formation of Schiff bases.
Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to introduce a wide range of substituents, modifying the properties of the parent molecule. For example, the reaction of a 4-aminoquinoline (B48711) with an acylating agent in the presence of a base would yield the N-acylated product.
Alkylation: The C4-amino group can also be alkylated, although controlling the degree of alkylation (mono- versus di-alkylation) can be challenging. This transformation can be achieved using alkyl halides or other alkylating agents.
Diazotization: The primary aromatic amino group at C4 can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate can then be subjected to various Sandmeyer-type reactions to introduce a range of functional groups, such as hydroxyl, cyano, or a different halogen, in place of the amino group.
A general representation of these transformations is shown below:
| Reagent/Condition | Product Type |
| Acyl chloride/Anhydride (B1165640), Base | N-Acyl-4-aminoquinoline |
| Alkyl halide | N-Alkyl-4-aminoquinoline |
| NaNO₂, HCl (aq) | 4-Quinolinediazonium salt |
In dihaloquinolines, the regioselectivity of nucleophilic substitution is a critical aspect. The position of the incoming nucleophile is determined by the relative activation of the carbon-halogen bonds by the quinoline nitrogen and other substituents. For instance, in 2,4-dichloro-8-methylquinoline (B1596889), nucleophilic attack preferentially occurs at the C4 position. mdpi.com This is because the C4 position is more activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent ring nitrogen. The C2 position is also activated, but generally to a lesser extent.
When considering a hypothetical 4,6-dichloro-8-methylquinoline (B1369031), nucleophilic substitution would be expected to occur predominantly at the C4 position due to its higher activation by the pyridine nitrogen. The C6-chloro group would be significantly less reactive. The presence of the 8-methyl group is unlikely to significantly alter this preference, as its electronic effect on the C4 and C6 positions is less pronounced than that of the ring nitrogen.
The general order of reactivity for halogens on the quinoline ring towards nucleophiles is C4 > C2 > other positions (e.g., C5, C6, C7, C8). This selectivity allows for the sequential functionalization of dihaloquinolines.
| Dihaloquinoline Derivative | Preferred Site of Nucleophilic Attack |
| 2,4-Dichloro-8-methylquinoline | C4 mdpi.com |
| 4,6-Dichloro-8-methylquinoline (predicted) | C4 |
| 2,6-Dichloro-8-methylquinoline (predicted) | C2 |
Electrophilic Aromatic Substitution Reactions on the Quinoline Nucleus
The quinoline ring system can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene due to the deactivating effect of the nitrogen atom. The reaction typically occurs on the benzene ring of the quinoline nucleus. The position of substitution is governed by the directing effects of the existing substituents.
Nitration of the quinoline ring is a classic example of electrophilic aromatic substitution. In unsubstituted quinoline, nitration with a mixture of nitric acid and sulfuric acid typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. nih.gov The pyridine ring is deactivated towards electrophilic attack.
For 4-amino-6-chloro-8-methylquinoline, the directing effects of the substituents must be considered. The amino group at C4 is a powerful activating group and is ortho-, para-directing. The chloro group at C6 is a deactivating group but is also ortho-, para-directing. The methyl group at C8 is a weakly activating group and is ortho-, para-directing.
Considering these effects:
The powerful activating and ortho-, para-directing amino group at C4 would strongly direct incoming electrophiles to the C5 position (ortho) and the C3 position (ortho, but on the deactivated pyridine ring).
The chloro group at C6 would direct to the C5 (ortho) and C7 (ortho) positions.
The methyl group at C8 would direct to the C7 (ortho) position.
The C5 position is activated by both the C4-amino group and the C6-chloro group, making it the most probable site for nitration. The C7 position is activated by the C6-chloro and C8-methyl groups. Therefore, the nitration of this compound is expected to yield primarily 4-amino-6-chloro-8-methyl-5-nitroquinoline, with the potential for the formation of the 7-nitro isomer as a minor product.
Similar to nitration, the halogenation of this compound is an electrophilic aromatic substitution reaction. The regioselectivity is again determined by the directing effects of the existing substituents.
Given the strong activating and ortho-directing effect of the C4-amino group, halogenation (e.g., bromination or chlorination) is most likely to occur at the C5 position. This is further supported by studies on related 8-substituted quinolines where halogenation has been shown to occur at the C5 position. For example, a metal-free, regioselective C5-halogenation of various 8-substituted quinolines has been reported. rsc.org
Therefore, the reaction of this compound with a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to produce the corresponding 5-halo derivative as the major product.
Oxidation and Reduction Chemistry
The quinoline core is a versatile scaffold that can undergo a variety of oxidation and reduction reactions, allowing for the synthesis of diverse derivatives. The specific outcomes of these transformations are highly dependent on the reaction conditions and the nature of the substituents on the quinoline ring.
The oxidation of quinoline derivatives can be directed to either the nitrogen atom of the heterocyclic ring or the carbocyclic portion of the molecule. While specific oxidation studies on this compound are not extensively detailed in the reviewed literature, the reactivity of analogous structures provides significant insights.
A notable transformation is the palladium-catalyzed aerobic oxidation of 8-methylquinolines. This reaction, conducted in an acetic acid and acetic anhydride solution, selectively targets the methyl group at the 8-position, yielding the corresponding 8-quinolylmethyl acetates in high yields. This process demonstrates the feasibility of functionalizing the methyl group of the target compound. In some instances, minor amounts of the corresponding 8-quinoline carboxylic acids are also formed as byproducts. The reaction is efficient for various substituted 8-methylquinolines, indicating that the electronic properties of substituents on the quinoline ring influence the reaction's success.
Vigorous oxidation of methylquinolines can lead to the formation of pyridine tricarboxylic acid derivatives, which can then be heated to produce two different anhydrides. This highlights a more destructive, yet synthetically useful, transformation of the quinoline ring system.
Table 1: Examples of Selective Oxidation of Quinoline Analogs
| Reactant | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 8-methylquinoline | Pd(OAc)₂, 4-hydroxopyridine-2,6-dicarboxylic acid, O₂, AcOH-Ac₂O, 80 °C | 8-acetoxymethylquinoline | 79 | |
| 5-fluoro-8-methylquinoline | Pd(acac)₂, 4-hydroxopyridine-2,6-dicarboxylic acid, O₂, AcOH-Ac₂O, 60 °C | 5-fluoro-8-acetoxymethylquinoline | 98 |
Reductive Transformations of Quinoline Derivatives
The reduction of the quinoline ring system is a well-established method for producing 1,2,3,4-tetrahydroquinolines, which are important structural motifs in many biologically active compounds. The choice of catalyst and reaction conditions is crucial for achieving high yields and, in the case of chiral catalysts, high enantioselectivity.
Catalytic hydrogenation using supported gold nanoparticles on titanium dioxide has been shown to be a highly efficient and regioselective method for the reduction of the heterocyclic ring of various substituted quinolines. This method is notable for its ability to preserve synthetically useful functional groups, such as halogens, which is particularly relevant for the reduction of this compound. Similarly, cobalt-graphene composites have been utilized as effective and more cost-efficient alternatives to platinum group metals for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines, achieving yields of up to 97%.
For the synthesis of chiral tetrahydroquinolines, asymmetric hydrogenation using chiral cationic ruthenium catalysts has proven to be highly effective. These catalysts can achieve high conversions and enantioselectivities in the hydrogenation of various substituted quinolines.
In a different approach, a cobalt-amido cooperative catalyst has been used for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines at room temperature using ammonia (B1221849) borane (B79455) as the hydrogen source. This method is highly chemoselective and tolerates a wide range of functional groups, including halogens.
Interestingly, under specific conditions with a Ru(η³-methallyl)₂(cod)–PhTRAP catalyst, the reduction of quinolines can be directed to the carbocyclic ring, yielding 5,6,7,8-tetrahydroquinolines.
Table 2: Examples of Reductive Transformations of Quinoline Analogs
| Reactant | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Quinolines | Au/HSA-TiO₂, H₂ (2 MPa), Toluene, 100 °C | 1,2,3,4-Tetrahydroquinolines | High | |
| 2-Methylquinoline | (R,R)-1c (Ru catalyst), H₂ (20 atm), MeOH, 60 °C | (R)-2-Methyl-1,2,3,4-tetrahydroquinoline | 99 | |
| Quinolines | Co-graphene composite, H₂ | 1,2,3,4-Tetrahydroquinolines | 90-100 | |
| Quinolines | Co-amido catalyst, H₃N·BH₃, room temp. | 1,2-Dihydroquinolines | Good to Excellent | |
| 8-Substituted Quinolines | Ru(η³-methallyl)₂(cod)–PhTRAP, H₂ | 5,6,7,8-Tetrahydroquinolines | - |
Derivatization through Side-Chain and Ring Nitrogen Modifications
The amino group and the chloro substituent on the this compound scaffold provide key handles for a variety of derivatization reactions, enabling the synthesis of a diverse library of compounds.
The amino group of 4-aminoquinolines is a primary site for alkylation. Reductive alkylation is a common strategy, where a 4-aminoquinoline is reacted with an aldehyde to form an intermediate imine, which is then reduced to the corresponding N-alkylated product. This method has been used to synthesize a variety of N-substituted 4-aminoquinolines.
Palladium-catalyzed reactions also offer a versatile approach to the functionalization of quinolines. For instance, a palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with various amines has been developed to synthesize 4-aminoquinolines.
Furthermore, the nitrogen atoms within the quinoline ring system can be involved in alkylation reactions. The fusion of a six-membered ring involving both an oxygen and a nitrogen atom has been achieved through an acetylation-alkylation sequence with chloroacetyl chloride.
Table 3: Examples of Alkylation Reactions on Quinoline Analogs
| Reactant | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N1-(7-chloro-quinolin-4-yl)-propane-1,3-diamine | Benzodioxol-4-carbaldehyde, MeOH, 16 h | N-Benzodioxol-4-ylmethyl-N′-(7-chloro-quinolin-4-yl)-propane-1,3-diamine | 82 | |
| 4-Aminoquinoline | Chloro-1,3,5-triazines, K₂CO₃, Acetonitrile, reflux, 12-14 h | 4-(Substituted amino)quinoline | 49-65 | |
| 2,3-Dihydroquinolin-4(1H)-one | Amines, Pd(OAc)₂, Cu(OAc)₂, 1,10-phenanthroline, pivalic acid, O₂, 140 °C, 4 h | 4-Aminoquinolines | Good |
Acylation and Benzoylation of Amino Groups
The amino group at the 4-position of the quinoline ring readily undergoes acylation and benzoylation to form the corresponding amides. This is a standard transformation for primary amines and serves as a common method for modifying the properties of 4-aminoquinoline derivatives. While specific examples for this compound were not found in the provided search results, the general reactivity of 4-aminoquinolines suggests that this reaction would proceed efficiently. For instance, the reaction of mefloquine,
Ring Transformations and Fused Heterocyclic System Formation
The unique arrangement of functional groups in 4-aminoquinoline derivatives, such as this compound, provides a versatile platform for the construction of more complex, fused heterocyclic systems. The presence of the exocyclic amino group at the C4-position, adjacent to the ring nitrogen, is particularly conducive to cyclization reactions that lead to the formation of new rings fused to the quinoline core. These transformations are of significant interest for creating novel molecular scaffolds. Key examples of such reactions include the formation of pyrimido[4,5-b]quinolines and oxazolo[4,5-c]quinolines.
Synthesis of Pyrimido[4,5-b]quinolines
The fusion of a pyrimidine (B1678525) ring onto the quinoline core results in the formation of pyrimido[4,5-b]quinolines, a class of tetracyclic heterocycles. The synthesis of these systems often utilizes the reactivity of the 4-amino group of a quinoline precursor. Convergent synthetic routes typically involve constructing the pyrimidine ring onto the existing quinoline structure. nih.gov This can be achieved through two-component reactions between a C2/C3-functionalized quinoline derivative and a reagent that provides the remaining atoms for the pyrimidine ring, such as guanidine (B92328) hydrochloride, urea, or isothiocyanate. nih.gov
A prevalent and efficient method for constructing the pyrimido[4,5-b]quinoline skeleton is through multicomponent reactions (MCRs). nih.govrsc.org These reactions combine multiple starting materials in a single step to build the complex fused product. A common MCR approach involves the reaction of a 6-aminouracil (B15529) derivative, an aromatic aldehyde, and a 1,3-dicarbonyl compound like dimedone. rsc.orgacs.org While not starting directly from this compound, this methodology highlights a general strategy where an amino-pyrimidine (structurally related to an aminoquinoline) serves as a key building block. These reactions can be promoted by various catalysts or even performed under catalyst-free and solvent-free conditions, for instance, using mechanochemical methods like ball-milling. rsc.orgacs.org
The reaction conditions for the synthesis of pyrimido[4,5-b]quinolines can be optimized by testing different catalysts, solvents, and temperatures. acs.org For example, the one-pot reaction of an aromatic aldehyde, dimedone, and 6-amino-1,3-dimethyluracil (B104193) can be catalyzed by the basic catalyst DABCO under solvent-free conditions at 90 °C. acs.org
Table 1: Examples of Reagents for Pyrimido[4,5-b]quinoline Synthesis
| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Fused System | Reference |
|---|---|---|---|---|---|
| 6-Aminouracil | Aromatic Aldehyde | Dimedone | Ball-milling (solvent-free) | Pyrimido[4,5-b]quinoline | rsc.org |
| 6-Amino-1,3-dimethyluracil | Aromatic Aldehyde | Dimedone | DABCO (solvent-free, 90 °C) | Pyrimido[4,5-b]quinoline | acs.org |
| 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one | Aromatic Aldehyde | Dimedone | Acetic acid (reflux) | Tetrahydropyrimido[4,5-b]quinoline-4,6-dione | nih.gov |
| 2-Chloroquinoline-3-carbonitriles | Guanidine hydrochloride | Base | Cyclization | Pyrimido[4,5-b]quinoline-4-one | nih.gov |
Formation of Fused Oxazoloquinolines
Another significant ring transformation involves the fusion of an oxazole (B20620) ring to the quinoline system, creating various oxazoloquinoline isomers. The synthesis of oxazolo[4,5-c]quinolinones, for instance, can be achieved through a multi-step sequence that culminates in a ring cyclization reaction. korea.ac.kr
One synthetic pathway begins with a substituted oxazole, such as ethyl 2-aminooxazole-4-carboxylate. korea.ac.kr Through a series of reactions including a Sandmeyer reaction, Suzuki-Miyaura cross-coupling to introduce a phenyl group, and a Heck reaction to add an o-nitrophenyl group at the 5-position of the oxazole, a key intermediate is formed. korea.ac.kr Subsequent reduction of the nitro group to an amine, followed by a base-mediated cyclization, yields the fused oxazolo[4,5-c]-quinolinone core. korea.ac.kr This intramolecular cyclization effectively builds the quinolinone ring onto the pre-existing oxazole.
Similarly, other isomers like 1,3-oxazolo[4,5-h]quinolines have been synthesized and evaluated. nih.gov The specific synthetic route and the substitution pattern on the initial quinoline or oxazole determine the final structure of the fused heterocyclic system. The formation of these fused systems often relies on the strategic placement of reactive functional groups that can participate in intramolecular cyclization.
Table 2: Synthetic Strategies for Fused Oxazoloquinolines
| Starting Material Type | Key Reaction Steps | Fused System Formed | Reference |
|---|---|---|---|
| Substituted Oxazole | Heck reaction, Nitro reduction, Intramolecular cyclization | Oxazolo[4,5-c]quinolinone | korea.ac.kr |
| 4-Trifluoroacetylazlactone & Substituted Aniline (B41778) | Intramolecular Friedel–Crafts-type cyclization, Robinson–Gabriel oxazole formation | Oxazolo[5,4-b]quinoline | researchgate.net |
| (E)-1-(2-hydroxyethyl)-3-styrylpyridin-2(1H)one | Visible light photocascade reaction (E-to-Z photoisomerization, 6π-electrocyclization, intramolecular nucleophilic addition–cyclization) | cis-fused-Oxazoloisoquinolinone | rsc.org |
These ring transformation reactions demonstrate the utility of the 4-aminoquinoline scaffold as a precursor for generating diverse and complex fused heterocyclic architectures, expanding the chemical space accessible from this core structure.
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons, which is crucial for confirming the substitution pattern on the quinoline (B57606) ring. The spectrum for 4-Amino-6-chloro-8-methylquinoline is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl group protons.
Aromatic Region: The protons on the quinoline core will appear in the aromatic region (typically δ 6.5-8.5 ppm). The proton at position 2 (H2), adjacent to the nitrogen, is expected to be downfield due to the inductive effect of the nitrogen atom. The protons at positions 3 (H3), 5 (H5), and 7 (H7) will exhibit chemical shifts influenced by the amino, chloro, and methyl substituents. The coupling patterns (splitting) between these protons would confirm their relative positions. For instance, H5 and H7 would likely appear as singlets or narrow doublets due to the lack of adjacent protons.
Amino Group (NH₂): The protons of the 4-amino group would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.
Methyl Group (CH₃): The 8-methyl group protons would appear as a sharp singlet in the upfield region (typically δ 2.5-2.8 ppm), as seen in the related compound 8-methylquinoline. chemicalbook.com
The integration of these signals would correspond to the number of protons in each environment (e.g., 1H for each aromatic proton, 2H for the amino group, 3H for the methyl group).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H2 | 8.0 - 8.4 | Doublet |
| H3 | 6.5 - 6.9 | Doublet |
| H5 | 7.4 - 7.8 | Singlet |
| H7 | 7.2 - 7.6 | Singlet |
| 4-NH₂ | 5.0 - 6.0 | Broad Singlet |
| 8-CH₃ | 2.5 - 2.8 | Singlet |
Note: These are predicted values. Actual experimental values may vary.
Carbon-13 NMR provides information on all the carbon atoms in the molecule, including quaternary carbons (carbons not bonded to any protons). For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms.
Quaternary Carbons: The signals for the quaternary carbons (C4, C6, C8, C8a, and C4a) are often weaker than those for protonated carbons. Their chemical shifts are highly informative. The carbon bearing the amino group (C4) would be significantly shielded, while the carbon attached to the chloro group (C6) would be deshielded.
Protonated Carbons: The chemical shifts of the carbons attached to protons (C2, C3, C5, C7, and the methyl carbon) can be definitively assigned using techniques like HSQC.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be used to distinguish between CH, CH₂, and CH₃ groups, which aids in the assignment of the protonated carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | 148 - 152 |
| C3 | 108 - 112 |
| C4 | 150 - 155 |
| C4a | 120 - 125 |
| C5 | 122 - 126 |
| C6 | 130 - 135 |
| C7 | 125 - 130 |
| C8 | 135 - 140 |
| C8a | 145 - 150 |
| 8-CH₃ | 18 - 22 |
Note: These are predicted values. Actual experimental values may vary.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by two or three bonds). youtube.com For this compound, a key correlation would be observed between the H2 and H3 protons, confirming their adjacent positions on the pyridine (B92270) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It allows for the definitive assignment of each protonated carbon by linking its signal in the ¹³C spectrum to the signal of its attached proton in the ¹H spectrum. columbia.edu For example, the singlet at ~2.6 ppm in the proton spectrum would show a correlation to the carbon signal at ~20 ppm in the HSQC spectrum, assigning them as the 8-methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). columbia.edu It is particularly powerful for identifying the connectivity around quaternary carbons. For instance, the methyl protons (8-CH₃) would be expected to show HMBC correlations to C7, C8, and C8a, confirming the position of the methyl group at C8. Similarly, the H5 proton would show correlations to C4, C6, and C8a, locking in the structure of the benzene (B151609) portion of the quinoline ring. youtube.com
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
IR spectroscopy is highly effective for identifying key functional groups. libretexts.org The IR spectrum of this compound would display characteristic absorption bands.
N-H Stretching: The amino (NH₂) group will show two characteristic sharp to medium bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. libretexts.org
C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. libretexts.org
C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the aromatic quinoline ring system are expected in the 1450-1650 cm⁻¹ region. libretexts.org
N-H Bending: The scissoring vibration of the amino group typically appears as a strong band around 1600-1640 cm⁻¹.
C-Cl Stretching: The carbon-chlorine bond stretch is expected to produce a band in the fingerprint region, typically between 600-800 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Amino (N-H) | Bending (Scissoring) | 1600 - 1640 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Methyl (C-H) | Stretch | 2850 - 2960 |
| Aromatic Ring (C=C, C=N) | Stretch | 1450 - 1650 |
| C-Cl | Stretch | 600 - 800 |
Note: These are predicted values based on characteristic group frequencies.
Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorbance is strong for polar bonds (like C=O or O-H), Raman signals are often strong for non-polar, symmetric bonds. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the quinoline ring system. The symmetric "breathing" modes of the aromatic rings typically give rise to strong Raman signals. dergipark.org.tr The C-Cl stretch would also be Raman active. Comparing the IR and Raman spectra helps to provide a more complete picture of the vibrational modes of the molecule, aiding in a full structural confirmation.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. The molecular formula for this compound is C₁₀H₉ClN₂, which corresponds to a calculated molecular weight of approximately 192.64 g/mol . google.comCurrent time information in Cambridgeshire, GB.
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition. For this compound, the protonated molecule ([M+H]⁺) is a key ion observed in techniques like electrospray ionization (ESI). Publicly available databases provide predicted mass-to-charge ratios (m/z) for the parent molecule and its common adducts, which serve as a reference for experimental analysis. The monoisotopic mass of the compound is calculated to be 192.04543 Da.
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 193.05271 |
| [M+Na]⁺ | 215.03465 |
| [M+K]⁺ | 231.00859 |
| [M+NH₄]⁺ | 210.07925 |
| [M-H]⁻ | 191.03815 |
While specific experimental fragmentation data for this compound is not widely published, a hypothetical fragmentation pathway can be proposed based on the known behavior of substituted quinolines. The molecular ion peak would be expected to be stable. Common fragmentation patterns would likely involve the initial loss of the chlorine atom or cleavage related to the amino group. Further fragmentation could involve the breakdown of the heterocyclic quinoline ring system itself.
X-ray Crystallography for Definitive Solid-State Structure Determination
As of the latest searches, a specific single-crystal X-ray structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, the crystallographic analysis of structurally related quinoline derivatives demonstrates the power of this method. For instance, studies on other substituted quinolines have successfully elucidated their structures, providing detailed crystallographic parameters. If a suitable single crystal of this compound were analyzed, it would yield a similar set of detailed structural parameters.
To illustrate the type of information obtained from such an analysis, the table below shows example crystallographic data for a related substituted quinoline compound, S-Quinolin-2-ylmethyldithiocarbazate.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.0514 |
| b (Å) | 10.0620 |
| c (Å) | 11.2780 |
| β (°) | 113.2607 |
| Volume (ų) | 1152.17 |
| Z (molecules/unit cell) | 4 |
Elemental Microanalysis for Stoichiometric Verification
Elemental microanalysis is a fundamental analytical procedure used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. The experimental results are then compared against the theoretical values calculated from the compound's molecular formula. This comparison is crucial for verifying the purity and confirming the empirical formula of a newly synthesized compound.
For this compound (C₁₀H₉ClN₂), the theoretical elemental composition can be calculated based on its molecular weight of 192.64 g/mol . google.comCurrent time information in Cambridgeshire, GB. While the literature on related compounds confirms the routine use of this technique for structural validation, specific experimental "found" values for this compound are not available in the reviewed scientific literature. The verification of the compound's purity would require such an experimental determination.
| Element | Theoretical (%) | Found (%) |
|---|---|---|
| Carbon (C) | 62.35 | N/A |
| Hydrogen (H) | 4.71 | N/A |
| Nitrogen (N) | 14.54 | N/A |
| Chlorine (Cl) | 18.40 | N/A |
*Experimental data not found in the searched literature.
Computational and Theoretical Investigations of 4 Amino 6 Chloro 8 Methylquinoline and Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic structure and properties of quinoline (B57606) derivatives. These calculations offer a balance between computational cost and accuracy, making them well-suited for studying molecules of this size and complexity.
The electronic structure of 4-amino-6-chloro-8-methylquinoline, including the distribution of electrons and the energies of molecular orbitals, is also elucidated through DFT. This analysis is crucial for understanding the molecule's stability, reactivity, and spectroscopic properties.
Table 1: Key Identifiers for this compound
| Identifier | Value |
| Molecular Formula | C₁₀H₉ClN₂ |
| Molecular Weight | 192.64 g/mol |
| InChI Key | QWWBMZJXOULWCA-UHFFFAOYSA-N |
| SMILES String | Clc1cc2c(nccc2N)c(c1)C |
This table presents fundamental identifiers for the compound of interest, derived from established chemical databases. sigmaaldrich.comuni.lu
A significant application of DFT is the prediction of various spectroscopic parameters, which can then be compared with experimental spectra for validation. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra for quinoline analogues have shown strong correlations with experimental findings. dergipark.org.trresearchgate.net
For instance, the vibrational frequencies in the IR spectrum can be calculated and assigned to specific molecular motions, such as C-H stretching or C-Cl stretching. dergipark.org.tr While direct experimental spectra for this compound are not detailed in the provided context, studies on related compounds like 6-chloroquinoline (B1265530) demonstrate that DFT calculations can accurately predict these vibrational modes. dergipark.org.tr Discrepancies between calculated and experimental values are often systematic and can be corrected using scaling factors. dergipark.org.tr
Similarly, DFT, often using the Gauge-Invariant Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. dergipark.org.trresearchgate.net These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure. The electronic transitions responsible for UV-Visible absorption can be modeled using Time-Dependent DFT (TD-DFT), providing insights into the electronic properties and color of the compound. dergipark.org.tr
The analysis of electron density distribution reveals how electrons are shared between atoms, providing a basis for understanding chemical bonding and reactivity. The molecular electrostatic potential (MEP) map is a particularly useful tool derived from these calculations. researchgate.net The MEP visualizes the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net
For a molecule like this compound, the MEP map would highlight the nucleophilic and electrophilic sites. The nitrogen atoms of the quinoline ring and the amino group are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and other parts of the molecule would exhibit positive potential, indicating sites for potential nucleophilic interactions. researchgate.net This analysis is critical for predicting how the molecule will interact with other reagents and biological targets.
Quantum Chemical Methods for Reactivity Prediction
Beyond static properties, computational methods can also predict the chemical reactivity of this compound and its analogues.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. wikipedia.org
In the context of this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for nucleophilic and electrophilic reactions. For example, a high concentration of the HOMO on the amino group would suggest its role as a primary site for electrophilic attack. FMO analysis helps in understanding and predicting the outcomes of various chemical reactions, including cycloadditions and substitution reactions. wikipedia.org
Computational chemistry allows for the detailed modeling of reaction pathways, providing a step-by-step understanding of how a chemical transformation occurs. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. The characterization of transition states is particularly important as it determines the energy barrier (activation energy) of a reaction, and thus its rate.
For this compound, this could involve modeling its synthesis or its reactions with other molecules. For example, the nucleophilic substitution of the chloro group at position 6 could be modeled to understand the mechanism and energetics of the reaction. mdpi.comresearchgate.net By calculating the energies of the species along the reaction coordinate, researchers can construct a potential energy surface that provides a comprehensive view of the reaction's feasibility and mechanism.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can reveal the conformational landscape of a molecule, which is the collection of three-dimensional shapes it can adopt, and how it interacts with its environment.
For quinoline derivatives, MD simulations are instrumental in understanding their flexibility and binding modes with biological targets. A typical MD simulation involves defining a force field, which is a set of parameters that describe the potential energy of the system of particles. The forces on each atom are then calculated, and Newton's laws of motion are used to simulate the movement of the atoms over a series of small time steps.
Conformational Analysis:
The conformational flexibility of this compound is primarily determined by the rotational freedom around the C4-amino bond and the orientation of the methyl group at the C8 position. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. The planarity of the quinoline ring system is generally maintained, but the exocyclic amino group can adopt different orientations relative to the ring. These conformational preferences can be crucial for the molecule's ability to interact with specific binding sites on proteins or other macromolecules. In studies of other quinoline derivatives, conformational searches have been used to align molecules to a common pharmacophore, which is a critical step in understanding structure-activity relationships. nih.gov
Intermolecular Interactions:
MD simulations are also employed to study the non-covalent interactions between this compound and other molecules, such as solvent molecules or the residues of a protein's active site. These interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, are fundamental to the molecule's solubility, membrane permeability, and biological activity. For instance, the amino group and the quinoline nitrogen can act as hydrogen bond donors and acceptors, respectively. The chlorine and methyl substituents also influence the molecule's lipophilicity and steric profile, which in turn affect its intermolecular interactions. In broader studies of quinolines, MD simulations have been used to investigate their potential as enzyme inhibitors by examining key intermolecular interactions within the enzyme's binding pocket. nih.gov
An illustrative representation of potential intermolecular interactions that could be studied for this compound using MD simulations is provided in the table below.
| Interaction Type | Potential Interacting Groups on this compound | Potential Partner Groups in a Biological Target |
| Hydrogen Bonding | 4-Amino group (donor), Quinoline nitrogen (acceptor) | Carbonyl oxygen, Hydroxyl groups, Amide groups |
| π-π Stacking | Quinoline ring system | Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |
| Hydrophobic Interactions | Methyl group, Chloro-substituted benzene (B151609) ring | Aliphatic side chains (e.g., Leucine, Isoleucine, Valine) |
| Halogen Bonding | Chlorine atom | Electron-rich atoms (e.g., Oxygen, Nitrogen) |
Structure-Reactivity Correlations through Computational Models
Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. These models are invaluable in medicinal chemistry for predicting the activity of new compounds and for optimizing lead structures.
For 4-aminoquinoline (B48711) derivatives, QSAR studies have been extensively used, especially in the context of their antimalarial activity. nih.govasianpubs.org These studies typically involve calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression, to build a model that correlates these descriptors with the observed activity. nih.govasianpubs.org
Molecular Descriptors:
A wide range of molecular descriptors can be calculated to quantify various aspects of a molecule's structure. These can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding a molecule's reactivity in chemical reactions.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters.
Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, with the most common descriptor being the logarithm of the partition coefficient (log P).
Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule and describe aspects like branching and connectivity.
QSAR Models:
A general form of a QSAR equation is:
Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where 'Activity' is a measure of the biological effect, D₁, D₂, ..., Dₙ are the molecular descriptors, and c₀, c₁, ..., cₙ are the regression coefficients determined from the statistical analysis.
For 4-aminoquinoline analogues, QSAR models have revealed that a combination of steric, electronic, and hydrophobic properties often governs their activity. asianpubs.org For example, the presence of a chlorine atom at position 7 of the quinoline ring is a well-known feature in many active antimalarial 4-aminoquinolines. youtube.com Computational models can help to quantify the electronic effect of such a substituent. Similarly, the nature of the substituent at the 4-amino position significantly impacts the molecule's basicity and lipophilicity, which are critical for its accumulation in the target parasite's food vacuole. nih.gov
An illustrative table of molecular descriptors that would be relevant for a QSAR study of this compound and its analogues is presented below. The values for the parent compound would be calculated and compared with those of its analogues to build a predictive model.
| Descriptor Category | Example Descriptor | Potential Influence on Reactivity/Activity |
| Electronic | Dipole Moment | Influences intermolecular interactions and solubility. |
| HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons. | |
| Partial Atomic Charges | Indicate sites susceptible to nucleophilic or electrophilic attack. | |
| Steric | Molecular Volume | Affects the fit of the molecule into a binding site. |
| Molar Refractivity (MR) | Relates to the volume and polarizability of the molecule. asianpubs.org | |
| Hydrophobic | log P | Governs membrane permeability and distribution in biological systems. asianpubs.org |
| Topological | Wiener Index | Describes molecular branching and compactness. |
By developing robust QSAR models, researchers can predict the reactivity and potential biological activity of novel analogues of this compound before they are synthesized, thereby streamlining the drug discovery and development process.
Derivatization and Structural Diversity of the 4 Amino 6 Chloro 8 Methylquinoline Scaffold
Synthesis of Novel Substituted Aminoquinolines
The primary amino group at the 4-position of the 6-chloro-8-methylquinoline (B132775) scaffold is a key handle for derivatization, allowing for the introduction of a wide variety of substituents through nucleophilic substitution reactions. A general and widely applicable method for the synthesis of novel substituted aminoquinolines involves the reaction of a 4-chloroquinoline (B167314) precursor with a suitable amine. nih.govnih.gov While the target compound is an aminoquinoline, its derivatization often proceeds via a 4-chloro intermediate, which can be synthesized from the corresponding 4-hydroxyquinoline.
A common strategy involves the reaction of 4,7-dichloroquinolines with various mono- or dialkylamines to produce a series of 4-aminoquinoline (B48711) derivatives. nih.gov For instance, refluxing a 7-substituted-4-chloro-quinoline with butylamine (B146782) can yield the corresponding N-butyl-4-aminoquinoline. nih.gov Similarly, reaction with N,N-dimethylethane-1,2-diamine at elevated temperatures affords the corresponding diamine-substituted quinoline (B57606). nih.gov These reactions are typically carried out in a suitable solvent or, in some cases, under neat conditions.
Another approach involves the synthesis of 4-aminoquinoline derivatives through the reaction of 7-substituted-4-chloro-quinolines with an excess of a diamine, such as ethane-1,2-diamine. nih.gov The reaction temperature is carefully controlled to achieve the desired substitution. nih.gov These synthetic strategies highlight the versatility of the 4-chloroquinoline intermediate in generating a library of novel substituted aminoquinolines with diverse side chains.
Table 1: Examples of Synthetic Routes to Substituted Aminoquinolines
| Starting Material | Reagent | Product | Reference |
| 7-substituted-4-chloro-quinoline | Butylamine | N-butyl-7-substituted-4-aminoquinoline | nih.gov |
| 7-substituted-4-chloro-quinoline | N,N-dimethylethane-1,2-diamine | N'-(7-substituted-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | nih.gov |
| 4,7-dichloroquinoline | Ethane-1,2-diamine | N-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | nih.gov |
Preparation of Quinoline-2(1H)-one and Thione Analogues from the Quinoline Core
The transformation of the quinoline core into its 2(1H)-one and 2(1H)-thione analogues introduces significant structural and electronic changes, leading to compounds with potentially different biological activities. The synthesis of these analogues from the 4-amino-6-chloro-8-methylquinoline scaffold would likely proceed through a multi-step sequence involving the conversion of the 4-amino group to a less reactive substituent.
A plausible route would involve the initial conversion of this compound to 2,4-dichloro-8-methylquinoline (B1596889). This transformation can be achieved through methods such as the Sandmeyer reaction to replace the amino group with a chloro group, followed by chlorination at the 2-position. Subsequently, the resulting 2,4-dichloro-8-methylquinoline can serve as a key intermediate.
The synthesis of 4-chloro-8-methylquinolin-2(1H)-one has been reported from the acid hydrolysis of 2,4-dichloro-8-methylquinoline using dilute dichloroacetic acid. nih.gov This reaction selectively replaces the chloro group at the 2-position with a hydroxyl group, which then tautomerizes to the more stable quinolin-2(1H)-one form.
Furthermore, the corresponding 4-chloro-8-methylquinoline-2(1H)-thione can be prepared from 2,4-dichloro-8-methylquinoline by reaction with thiourea (B124793) in boiling ethanol (B145695). nih.gov This method provides a fair yield of the desired thione. nih.gov An alternative, though lower-yielding, method involves the direct thiation of 4-chloro-8-methylquinolin-2(1H)-one using phosphorus pentasulfide. nih.gov
These quinolinone and quinolinethione derivatives, with a reactive chloro group at the 4-position, are valuable precursors for further functionalization through nucleophilic substitution reactions, allowing for the introduction of various substituents such as sulfanyl, hydrazino, azido, and amino groups. nih.gov
Design and Synthesis of Fused Heterocyclic Systems Incorporating the Quinoline Moiety
The construction of fused heterocyclic systems onto the quinoline framework represents a significant strategy for expanding its structural diversity and exploring novel chemical space. These fused systems can profoundly influence the molecule's three-dimensional shape, electronic properties, and potential for intermolecular interactions.
One approach to building fused systems involves the derivatization of the quinoline core to introduce functionalities suitable for cyclization reactions. For instance, the synthesis of 2,4-dihydrazino-8-methylquinoline from 2,4-dichloro-8-methylquinoline opens up pathways to fused triazole and tetrazole rings. nih.gov The reaction of 2,4-dihydrazino-8-methylquinoline with nitrous acid leads to the formation of 5-azido-8-methyltetrazolo[1,5-a]quinoline, a fused tetrazolo-quinoline system. nih.gov
Another strategy involves the introduction of a nitrile group, which can serve as a precursor for fused pyrazole (B372694) rings. The reaction of 2,4-dichloroquinoline-3-carbonitrile (B1351073) with an amine, followed by acid hydrolysis, yields a 2-quinolinone derivative that can be further alkylated and reacted with hydrazine (B178648) hydrate (B1144303) to form 3-aminopyrazolo[4,3-c]quinolin-4-ones. wikipedia.org Diazotization of these aminopyrazolo-quinolinones followed by reaction with sodium azide (B81097) can then afford the corresponding 3-azidopyrazolo[4,3-c]quinolin-4-ones. wikipedia.org
The "tert-amino effect" offers another elegant strategy for the synthesis of fused systems, such as pyrazolinoquinolizines. youtube.com This involves the Knoevenagel condensation of a 5-tert-amino-3-methyl-1-phenylpyrazolone-4-carboxaldehyde with active methylene (B1212753) compounds, followed by an intramolecular cyclization facilitated by anhydrous zinc chloride. youtube.com This methodology demonstrates the potential for creating complex, fused heterocyclic structures from appropriately substituted precursors.
Development of Hybrid Molecules (e.g., Styrylquinoline Derivatives)
The development of hybrid molecules, which combine the this compound scaffold with other pharmacophoric moieties, is a promising strategy in drug discovery. Styrylquinoline derivatives, in particular, have garnered significant attention due to their diverse biological activities.
The synthesis of 4-styrylquinolines can be achieved through several methods. A common approach is the Friedländer annulation, which involves the reaction of a (2-aminophenyl)chalcone with a ketone, such as acetone (B3395972), to yield 2-methyl-4-styrylquinolines. researchgate.net This method offers high yields and is a versatile route to a variety of styrylquinoline derivatives. researchgate.net
Another important synthetic route is the Knoevenagel-type condensation reaction. This involves the reaction of a 2-methyl-4-styrylquinoline with an aromatic aldehyde, often catalyzed by indium trichloride, to produce 2,4-distyrylquinolines. nih.gov This reaction allows for the introduction of a second styryl group at the 2-position of the quinoline ring.
For the specific this compound scaffold, the synthesis of styryl derivatives would likely involve the initial conversion of the 4-amino group to a 4-chloro or 4-methyl group, which can then participate in coupling or condensation reactions. For example, a 4-chloro-6-chloro-8-methylquinoline could undergo a Heck or Suzuki coupling reaction with a styrenyl boronic acid or ester to introduce the styryl moiety at the 4-position.
Exploration of Quinoline-Dione Systems and their Chemical Properties
The oxidation of the quinoline nucleus to a quinoline-dione system introduces a new level of chemical reactivity and potential for biological activity. These quinone-type structures are known to participate in various redox processes and nucleophilic addition reactions.
The synthesis of quinoline-5,8-diones can be achieved from appropriately substituted quinoline precursors. For instance, 7-amino-2-methylquinoline-5,8-dione can be prepared via the room-temperature acid-catalyzed methanolysis of 7-amido-2-methylquinoline-5,8-diones. uni.lu Furthermore, the synthesis of 7-amino-6-chloro-2-methylquinoline-5,8-dione (B8336876) has been reported, highlighting the feasibility of introducing a chloro substituent at the 6-position of the quinoline-dione system. uni.lu
The chemical properties of these quinoline-diones are of significant interest. They can undergo nucleophilic substitution reactions, for example, the replacement of an amino group on the quinone ring by alkoxy groups. uni.lu They can also participate in 1,2-addition reactions, as demonstrated by the reaction of a quinolinedione with diethylaluminum cyanide, which results in the addition of an ethyl group. uni.lu
Rational Design Strategies for Expanding Chemical Space around the Quinoline Framework
The expansion of the chemical space around the this compound framework is increasingly guided by rational design strategies, which leverage computational tools to predict the biological activity of novel derivatives and to understand their structure-activity relationships (SAR).
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. nih.govasianpubs.org By analyzing a series of compounds with known activities, QSAR models can identify the physicochemical properties and structural features that are crucial for a desired biological effect. For 4-aminoquinoline derivatives, QSAR studies have been employed to understand their antimalarial activity, evaluating the influence of steric, hydrophobic, and electronic factors. asianpubs.org These models can then be used to predict the activity of new, yet-to-be-synthesized analogues.
Molecular docking is another powerful computational technique that provides insights into the binding of a ligand to its biological target. nih.govnih.gov By simulating the interaction of a molecule with the active site of a protein, molecular docking can help to identify key binding interactions and to predict the binding affinity. This information is invaluable for designing new molecules with improved potency and selectivity. For instance, docking studies of 7-substituted-4-aminoquinoline derivatives have been used to understand their interactions with their protein target and to explain differences in their biological activity. nih.gov
These computational approaches, combined with synthetic chemistry, allow for a more targeted and efficient exploration of the chemical space around the this compound scaffold. By understanding the SAR and the molecular basis of action, chemists can design and synthesize new derivatives with optimized properties, ultimately leading to the discovery of novel bioactive compounds.
Emerging Research Directions and Future Perspectives in 4 Amino 6 Chloro 8 Methylquinoline Chemistry
Development of Sustainable and Green Synthetic Methodologies for Quinoline (B57606) Synthesis
The traditional methods for synthesizing quinolines, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often necessitate harsh conditions, toxic reagents, and generate significant chemical waste. tandfonline.com Consequently, the development of green and sustainable synthetic strategies is a major thrust in modern organic chemistry. For the synthesis of quinoline derivatives, including those structurally related to 4-Amino-6-chloro-8-methylquinoline, several eco-friendly approaches have been explored. These methods prioritize the use of non-toxic solvents like water and ethanol (B145695), recyclable catalysts, and energy-efficient reaction conditions. researchgate.net
One promising green approach involves the use of nanocatalysts, which offer high catalytic activity and can often be recovered and reused, minimizing waste. acs.org For instance, ZnO nanoflakes have been successfully employed in the solvent-free synthesis of substituted quinolines. acs.org Microwave-assisted organic synthesis has also emerged as a powerful tool, significantly reducing reaction times and improving yields for quinoline synthesis. tandfonline.comevitachem.com Furthermore, multicomponent reactions (MCRs) are gaining traction as they allow for the construction of complex quinoline scaffolds in a single step from multiple starting materials, thereby increasing atom economy and reducing the number of synthetic steps and purification procedures. rsc.org
| Green Chemistry Approach | Key Features | Reference |
| Nanocatalysis | Recyclable catalysts, high surface area, enhanced reactivity. | acs.org |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. | tandfonline.comevitachem.com |
| Multicomponent Reactions (MCRs) | High atom economy, step efficiency, structural diversity. | rsc.org |
| Use of Greener Solvents | Utilization of water, ethanol, and other environmentally benign solvents. | researchgate.net |
Exploration of Novel Catalytic Systems for Efficient Functionalization
The functionalization of the quinoline core is crucial for fine-tuning its biological and material properties. The presence of the chelating nitrogen atom in the quinoline ring, particularly in substrates like 8-methylquinoline, facilitates cyclometalation with various transition metals, enabling selective C-H functionalization. nih.gov This has opened avenues for introducing a wide range of functional groups onto the quinoline scaffold.
Recent research has focused on the use of transition-metal catalysts, including palladium, rhodium, cobalt, and copper, to achieve efficient and regioselective C-H activation and subsequent functionalization of quinolines. nih.govmdpi.comresearchgate.net For example, rhodium-catalyzed C-H activation has been used for the direct synthesis of quinoline carboxylates. mdpi.com Similarly, nickel-catalyzed dehydrogenative condensation processes provide a sustainable route to polysubstituted quinolines. organic-chemistry.org The development of ligand-free catalytic systems and the use of earth-abundant metals like cobalt are also significant trends, aiming to reduce the cost and environmental impact of these transformations. mdpi.com
| Catalyst Type | Transformation | Advantage | Reference |
| Palladium | Oxidative Annulation | Redox-neutral conditions, high yield. | mdpi.com |
| Rhodium | C-H Activation/Alkylation | High regioselectivity. | researchgate.net |
| Cobalt | Cyclization Reactions | Use of earth-abundant metal. | mdpi.com |
| Nickel | Dehydrogenative Condensation | Use of inexpensive catalyst. | organic-chemistry.orgnih.gov |
| Copper | Cascade Cyclization | High chemo- and regioselectivity. | organic-chemistry.org |
Integration of Chemoinformatics and High-Throughput Synthesis in Compound Discovery
The integration of computational tools with synthetic chemistry has revolutionized the process of drug discovery and materials development. Chemoinformatics plays a vital role in the design of novel quinoline derivatives with desired properties. nih.govyoutube.com Techniques like quantitative structure-activity relationship (QSAR) modeling help in understanding how structural modifications, such as the introduction of the amino, chloro, and methyl groups in this compound, can influence biological activity. nih.gov
Virtual screening and molecular docking studies are employed to predict the binding affinity of newly designed compounds with biological targets, thereby prioritizing the synthesis of the most promising candidates. nih.gov These in-silico methods, combined with high-throughput synthesis techniques, enable the rapid generation and evaluation of large libraries of quinoline derivatives. acs.org This synergistic approach accelerates the identification of lead compounds with enhanced efficacy and selectivity. nih.gov
Discovery and Mechanistic Understanding of Unprecedented Chemical Transformations
The quest for novel chemical reactions that can efficiently construct and modify the quinoline scaffold continues to drive research in organic synthesis. The discovery of unprecedented chemical transformations often leads to the development of new synthetic strategies with improved efficiency and selectivity. For instance, visible-light-mediated aerobic dehydrogenation using a titanium dioxide catalyst offers an environmentally friendly method for synthesizing various N-containing heterocycles, including quinolines. organic-chemistry.org
Mechanistic studies are crucial for understanding the pathways of these novel reactions, which in turn allows for their optimization and broader application. nih.govacs.orgresearchgate.net For example, detailed mechanistic investigations of copper-catalyzed cascade reactions have revealed the involvement of radical pathways, providing insights into the reaction's chemo- and regioselectivity. organic-chemistry.org Understanding the mechanism of action of quinoline derivatives as therapeutic agents is also a key area of research, with studies focusing on their interaction with biological targets like topoisomerase. nih.govacs.orgresearchgate.net
Synergistic Application of Computational and Experimental Approaches for Chemical Innovation
The synergy between computational chemistry and experimental work is a powerful engine for chemical innovation. Quantum-chemoinformatics, which utilizes quantum chemical descriptors and machine learning, is an emerging field that aids in the design and prediction of new molecules and chemical reactions. chemrxiv.org Computational modeling can predict reaction outcomes and guide the design of experiments, saving time and resources.
In the context of this compound and its analogs, computational methods can be used to explore their conformational landscape, electronic properties, and reactivity. This information can then be used to design more efficient synthetic routes and to predict the biological activity of novel derivatives. The experimental validation of these computational predictions is essential to refine the models and to ultimately discover new compounds with superior properties. This iterative cycle of computational design and experimental verification is a hallmark of modern chemical research. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
